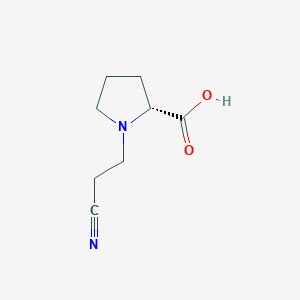
D-Proline, 1-(2-cyanoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Proline, 1-(2-cyanoethyl)-: is a derivative of D-Proline, an amino acid that plays a significant role in various biochemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-(2-cyanoethyl)- typically involves the cyanoethylation of D-Proline. One common method is the aza-Michael addition of D-Proline with acrylonitrile, catalyzed by yttrium nitrate in a protic solvent at ambient temperature . This method is selective for the monocyanoethylation of primary aromatic amines, aliphatic secondary amines, and sterically hindered aliphatic amines.
Industrial Production Methods: Industrial production of D-Proline, 1-(2-cyanoethyl)- can be achieved through large-scale cyanoethylation processes. The use of yttrium nitrate as a catalyst is advantageous due to its high activity and stability, allowing for efficient production with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: D-Proline, 1-(2-cyanoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyanoethyl group can facilitate cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Catalysts: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Prolines: Various substituted prolines can be synthesized through nucleophilic substitution.
Oxidized Derivatives: Oxidation can yield compounds with additional functional groups.
Heterocyclic Compounds: Cyclization reactions can produce a range of heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Proline, 1-(2-cyanoethyl)- is used as a building block in asymmetric synthesis, enabling the creation of chiral compounds with specific biological activities .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and protein interactions. Its unique structure allows it to interact with specific enzymes, providing insights into their mechanisms .
Medicine: D-Proline, 1-(2-cyanoethyl)- is employed in the development of peptide-based drugs. Its structural versatility enhances the efficacy of these drugs while reducing potential side effects .
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value products with specific properties .
Wirkmechanismus
The mechanism of action of D-Proline, 1-(2-cyanoethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including enzyme inhibition and altered protein interactions .
Vergleich Mit ähnlichen Verbindungen
L-Proline: The naturally occurring enantiomer of D-Proline.
N-Methyl-D-Proline: A derivative with a methyl group instead of a cyanoethyl group.
D-Proline, 1-(2-hydroxyethyl)-: A similar compound with a hydroxyethyl group.
Uniqueness: This group allows for selective reactions and interactions that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(2R)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
WNTANCZONMQZGC-SSDOTTSWSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)CCC#N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)CCC#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


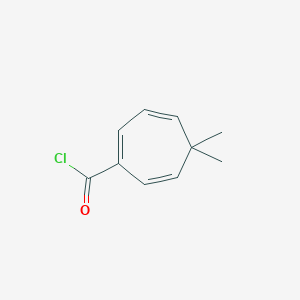

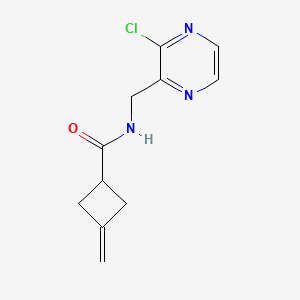
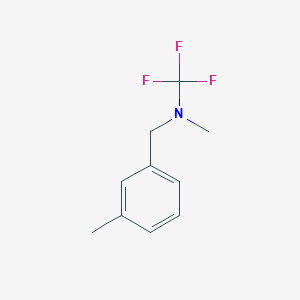
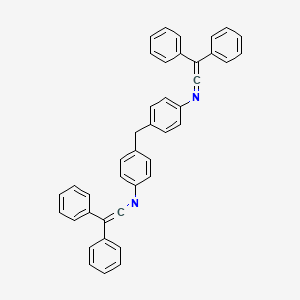
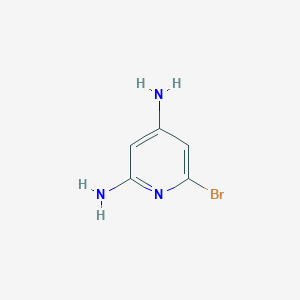
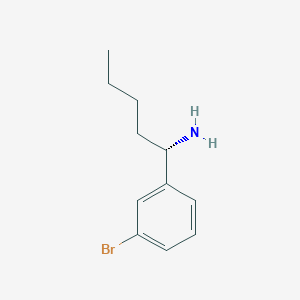
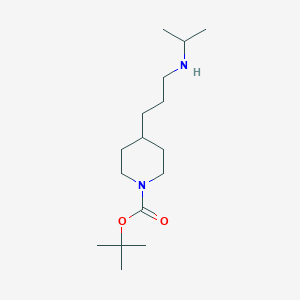
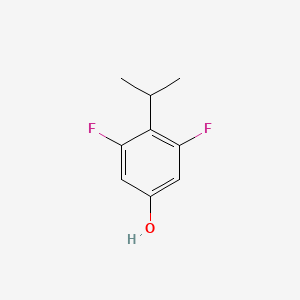
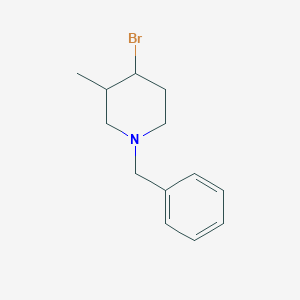
![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)

![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
